1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that belongs to a class of compounds known for their biological activity, particularly in pharmacology. This compound is characterized by its unique structure, which includes a pentyl group at the 7-position and dimethyl substitutions at the 1 and 3 positions. The molecular formula for this compound is , and it has a molecular weight of approximately 246.30 g/mol .
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is classified as a xanthine derivative. Xanthines are a group of compounds that include caffeine and theophylline, known for their stimulant effects on the central nervous system .
The synthesis of 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent selection, and reaction time optimization to achieve high yields and purity of the final product .
The molecular structure of 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione features:
The compound's structure can be represented in various formats including two-dimensional (2D) and three-dimensional (3D) models. The InChIKey for this compound is RPOQNHMXOPWCEK-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
The chemical reactivity of 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can include:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates or transition states during the reaction process .
The mechanism of action for 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors in the brain. By blocking these receptors or modulating their activity, this compound can exert stimulant effects similar to those observed with caffeine.
Research indicates that such compounds can enhance neurotransmitter release and increase alertness by antagonizing adenosine receptors .
Relevant data on these properties can aid in understanding how to handle and utilize this compound effectively in laboratory settings .
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is primarily used in pharmacological research due to its potential effects on adenosine receptors. Its applications include:
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione represents a synthetic xanthine derivative within the purine alkaloid family. Its systematic IUPAC name explicitly defines the substituents: methyl groups at the N1 and N3 positions, a pentyl chain at the N7 position, and dione functional groups at the C2 and C6 positions of the purine core [1] [5]. This nomenclature follows standard purine numbering conventions, where the core bicyclic system consists of a pyrimidine ring fused with an imidazole ring. The compound belongs to the 3,7-dihydro-1H-purine-2,6-dione subclass, commonly referred to as xanthines, characterized by carbonyl groups at C2 and C6 and variable substituents at the N1, N3, and N7 nitrogen atoms [6].
Structurally, it retains the planar purine scaffold but incorporates a flexible pentyl chain at N7, enhancing lipophilicity. This modification differentiates it from classical xanthines like theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine), which lack alkylation at N7 [6]. The pentyl substituent influences electronic distribution across the purine ring, potentially altering dipole moments and molecular polarity compared to simpler methylxanthines. The presence of the pentyl group also increases the compound’s molecular weight to 250.30 g/mol (C₁₂H₁₈N₄O₂), distinguishing it from lower-molecular-weight analogues such as 7-ethyltheophylline (208.22 g/mol, C₉H₁₂N₄O₂) [4].
Table 1: Nomenclature and Structural Characteristics of Selected Xanthine Derivatives
Compound | Systematic Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | 1,3-Dimethyl-7-pentylpurine-2,6-dione | C₁₂H₁₈N₄O₂ | 250.30 |
Theobromine | 3,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | C₇H₈N₄O₂ | 180.16 |
7-Ethyltheophylline | 7-Ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C₉H₁₂N₄O₂ | 208.22 |
8-Bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | 8-Bromo-1,3-dimethyl-7-pentylpurine-2,6-dione | C₁₂H₁₇BrN₄O₂ | 329.20 |
The structural development of xanthine derivatives has evolved significantly since the isolation of natural xanthines (e.g., caffeine, theophylline) in the 19th century. Early modifications focused on methylxanthines with therapeutic applications as bronchodilators and diuretics. The mid-20th century saw targeted alkylation at the N7 position to enhance receptor binding affinity and metabolic stability [5]. The pentyl derivative emerged from systematic structure-activity relationship (SAR) studies exploring chain length effects at N7, where pentyl demonstrated optimal lipophilicity for membrane permeability without compromising solubility [5].
Key synthetic advancements enabled this evolution: classical alkylation methods used haloalkanes under basic conditions, but modern approaches employ phase-transfer catalysis or microwave-assisted synthesis to improve yields of N7-alkylated products [5]. For example, the pentyl chain in 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is typically introduced via nucleophilic substitution between 1,3-dimethylxanthine and 1-bromopentane, followed by purification through recrystallization [5]. This mirrors strategies for analogues like 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione [7]. The pentyl group represented a departure from shorter-chain N7-ethyl or N7-propyl derivatives (e.g., 7-ethyltheophylline [4]), balancing steric and hydrophobic properties to modulate interactions with adenosine receptors.
Positional substitutions at C8 and N7 are pivotal in tuning the physicochemical and biological properties of 1,3-dimethylxanthine derivatives. The unsubstituted 1,3-dimethylxanthine scaffold (theophylline) has limited lipophilicity (log P ~ -0.04), but N7 alkylation increases hydrophobicity proportionally to chain length:
The pentyl chain in 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione extends this trend, significantly elevating log P to enhance membrane penetration. Concurrently, C8 substitutions introduce electronic effects: Bromination at C8 (as in 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione) reduces electron density at C8, facilitating nucleophilic displacement reactions and altering hydrogen-bonding capacity [5]. This bromo derivative serves as a synthetic intermediate for further functionalization, such as piperazinyl or pyrrolidinyl substitutions seen in advanced analogues like 1,3-dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione [1].
Table 2: Effects of N7 and C8 Substitutions on Xanthine Derivatives
Substituent Position | Group | Key Effects | Example Compound |
---|---|---|---|
N7 | Methyl | Increases water solubility; limited receptor affinity | Theophylline (1,3-dimethylxanthine) |
Ethyl | Moderate lipophilicity; improved bioavailability | 7-Ethyltheophylline (C₉H₁₂N₄O₂) [4] | |
Pentyl | High lipophilicity; enhanced membrane permeability | 1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
C8 | Hydrogen | Electron-rich site; susceptible to oxidation | Most base xanthines (e.g., theobromine) |
Bromine | Enables nucleophilic substitution; alters receptor selectivity | 8-Bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione [5] | |
Pyrrolidinyl | Introduces basic center; modulates adenosine receptor interaction | 8-Pyrrolidin-1-yl-1,3-dimethyl-7-pentylpurine-2,6-dione [1] |
These trends highlight the modularity of the xanthine scaffold: N7 alkyl chains optimize pharmacokinetic properties, while C8 modifications fine-tune electronic and steric interactions for target engagement [5] [6]. The pentyl group at N7 thus represents a strategic balance between lipophilicity and steric bulk in contemporary medicinal chemistry.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1